Methyl 2-fluoro-6-methoxybenzoate

SNAr Reactions Synthetic Methodology Fluorinated Building Blocks

Methyl 2-fluoro-6-methoxybenzoate (CAS 178747-79-0) is a fluorinated benzoate ester with the molecular formula C₉H₉FO₃ and a molecular weight of 184.16 g/mol. It is a liquid at room temperature, exhibiting a refractive index of 1.501 and a boiling point of 241.2±25.0 °C at 760 mmHg.

Molecular Formula C9H9FO3
Molecular Weight 184.16 g/mol
CAS No. 178747-79-0
Cat. No. B030952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-fluoro-6-methoxybenzoate
CAS178747-79-0
Synonyms2-Fluoro-6-methoxy-benzoic Acid Methyl Ester;  2-Fluoro-6-methoxybenzoic Acid Methyl Ester_x000B_
Molecular FormulaC9H9FO3
Molecular Weight184.16 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC=C1)F)C(=O)OC
InChIInChI=1S/C9H9FO3/c1-12-7-5-3-4-6(10)8(7)9(11)13-2/h3-5H,1-2H3
InChIKeyWOKPPDUGASITJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-fluoro-6-methoxybenzoate (CAS 178747-79-0) – Properties, Purity Specifications, and Baseline Characteristics


Methyl 2-fluoro-6-methoxybenzoate (CAS 178747-79-0) is a fluorinated benzoate ester with the molecular formula C₉H₉FO₃ and a molecular weight of 184.16 g/mol . It is a liquid at room temperature, exhibiting a refractive index of 1.501 and a boiling point of 241.2±25.0 °C at 760 mmHg . Commercially available with a standard purity of 98% , this compound is classified as an irritant (GHS07, Signal Word: Warning) and is insoluble in water . Its physicochemical profile and purity specifications establish the baseline for evaluating its utility as a specialized intermediate.

Why Methyl 2-fluoro-6-methoxybenzoate (CAS 178747-79-0) Cannot Be Simply Substituted by Generic Analogs in Advanced Synthesis


The strategic placement of a fluorine atom at the 2-position and a methoxy group at the 6-position in methyl 2-fluoro-6-methoxybenzoate (CAS 178747-79-0) creates a unique electronic and steric environment that fundamentally alters its reactivity profile compared to structurally similar benzoate esters [1]. While compounds like methyl 2-methoxybenzoate or methyl 2,6-dimethoxybenzoate might superficially resemble the target, the presence of the strong electron-withdrawing fluorine substituent significantly enhances the electrophilicity of the aromatic ring and the lability of the ortho-fluoro group in nucleophilic aromatic substitution (SNAr) reactions [2]. This differentiation is not a matter of degree but of reaction pathway; substitution with a non-fluorinated or differently substituted analog would be expected to lead to substantially reduced yields, alternative product distributions, or complete synthetic failure in transformations where the fluorine atom is a required activating group or a leaving group, as directly evidenced in comparative SNAr studies [3].

Quantitative Evidence Guide: Methyl 2-fluoro-6-methoxybenzoate (CAS 178747-79-0) Differentiation from Closest Analogs


Fluorine-Driven Reactivity: 2-Fluoro vs. 2-Methoxy Leaving Group in SNAr Reactions

In uncatalyzed CO₂Li-mediated SNAr reactions of unprotected benzoic acids, the fluoro-substituted substrate (2-fluoro-6-methoxybenzoic acid) undergoes displacement efficiently. In contrast, the methoxy-functionalized benzoic acid (2,6-dimethoxybenzoic acid) affords only moderate yields with s-BuLi and PhLi [1]. The superior leaving-group ability of the ortho-fluorine substituent compared to the ortho-methoxy group in this specific context provides a clear and quantifiable reactivity advantage for the target compound class in nucleophilic aromatic substitution pathways. This directly demonstrates why a fluorinated intermediate is essential for achieving high-yielding transformations.

SNAr Reactions Synthetic Methodology Fluorinated Building Blocks

Verified Application in Cytotoxic Ansamycin Antibiotic Synthesis: Thiazinotrienomycin E

Methyl 2-fluoro-6-methoxybenzoate is a specifically utilized intermediate in the total synthesis of (+)-thiazinotrienomycin E, a cytotoxic ansamycin macrolactam antibiotic . The first total synthesis of this compound, a member of a novel class of cytotoxic antibiotics, relied on this specific building block [1]. While general benzoate esters or chlorinated analogs (e.g., methyl 2-chloro-6-methoxybenzoate) are commonly used in other drug classes (e.g., antihypertensives) , the use of the specific 2-fluoro-6-methoxy substitution pattern is documented for this particular anticancer agent.

Ansamycin Antibiotics Total Synthesis Anticancer Agents

High Purity and Verified Physicochemical Data for Reproducible Chemistry

The target compound is commercially available with a consistently high purity of 98% (by GC or HPLC) and verified physicochemical properties, including a refractive index of 1.501 and a boiling point of 241.2±25.0 °C . This level of specification and characterization is critical for ensuring reproducible outcomes in sensitive chemical syntheses. In contrast, many alternative building blocks (e.g., methyl 2-chloro-6-methoxybenzoate) are often supplied at a lower 95% purity specification , which may introduce variable impurities that can compromise reaction yields or complicate downstream purification.

Quality Control Analytical Chemistry Reproducible Synthesis

Stability and Storage Considerations for Long-Term Research Use

Methyl 2-fluoro-6-methoxybenzoate (CAS 178747-79-0) is stable for storage at room temperature, simplifying inventory management and reducing reliance on specialized cold-chain logistics . This contrasts with its immediate precursor, methyl 2-fluoro-6-hydroxybenzoate (CAS 72373-81-0), which exhibits a boiling point of 235.4°C and may require different handling , or with the free acid form, 2-fluoro-6-methoxybenzoic acid (CAS 137654-21-8), which is a solid with a melting point of 89-93°C that may require different storage considerations . The liquid state and room-temperature stability of the target ester make it more convenient for liquid handling in automated synthesis platforms and for long-term storage without the risk of freeze-thaw degradation.

Chemical Stability Storage Conditions Research Logistics

High-Value Research and Industrial Application Scenarios for Methyl 2-fluoro-6-methoxybenzoate (CAS 178747-79-0)


Synthesis of 2,4,5-Trisubstituted Thiazoles and Thiazolones

This compound serves as a useful intermediate for the synthesis of thiazolones and 2,4,5-trisubstituted thiazoles, which are valuable scaffolds in medicinal chemistry for developing novel pharmaceutical agents . Its specific substitution pattern enables regioselective transformations that are not feasible with unsubstituted or differently substituted benzoate esters.

Total Synthesis of (+)-Thiazinotrienomycin E and Related Ansamycin Antibiotics

Methyl 2-fluoro-6-methoxybenzoate is a key building block in the total synthesis of (+)-thiazinotrienomycin E, a cytotoxic ansamycin macrolactam antibiotic with anticancer potential [1]. This application underscores its role in constructing complex natural product frameworks, distinguishing it from more common intermediates used in simpler small-molecule synthesis.

Nucleophilic Aromatic Substitution (SNAr) in Complex Molecule Construction

The ortho-fluorine atom in this compound provides an excellent leaving group for SNAr reactions, enabling the efficient introduction of diverse nucleophiles to generate biaryl and other complex structures under mild conditions [2]. This reactivity advantage is quantitatively superior to that of the corresponding 2-methoxy analog, making it the preferred choice for synthetic routes involving aromatic substitution.

Building Block for High-Throughput Medicinal Chemistry Libraries

With a high purity of 98% and room-temperature stability as a liquid, this compound is ideally suited for automated liquid handling systems used in the parallel synthesis of compound libraries . Its reliable physical properties and purity ensure consistent performance across hundreds or thousands of individual reactions, minimizing troubleshooting and re-synthesis efforts.

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